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molecular formula C10H14N2O4 B062624 Diethyl 2-Amino-3,5-pyrroledicarboxylate CAS No. 187724-98-7

Diethyl 2-Amino-3,5-pyrroledicarboxylate

Cat. No. B062624
M. Wt: 226.23 g/mol
InChI Key: YEWDOWIBJZTOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140332

Procedure details

At 0-5° C., 56.0 g (0.43 mol) of 2-amidino-acetic acid ethyl ester [for preparation see: Liebigs Ann. Chem., 1561 (1981)] are introduced into 172 ml of DMPU. 56.0 ml (0.45 mol) of bromopyruvic acid ethyl ester are added dropwise thereto within the course of 30 min and the reaction mixture is then heated at 60° C. for 3 hours. The dark-brown reaction solution is poured into 1 liter of ice-water and extracted with 1 liter of ethyl acetate and twice with a 0.5 liter of ethyl acetate each time. The organic phases are washed three times with a 0.5 liter of water and a 0.5 liter of brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2, hexane/ethyl acetate [1:1]) and crystallization from diethyl ether/hexane yield the title compound; m.p. 147-149° C.; MS: (M)+ =226.
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[NH:8])[NH2:7])[CH3:2].[CH2:10]([O:12][C:13](=[O:18])[C:14]([CH2:16]Br)=O)[CH3:11]>CN1C(=O)N(C)CCC1>[NH2:8][C:6]1[NH:7][C:14]([C:13]([O:12][CH2:10][CH3:11])=[O:18])=[CH:16][C:5]=1[C:4]([O:3][CH2:1][CH3:2])=[O:9]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C(C)OC(CC(N)=N)=O
Name
Quantity
172 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)OC(C(=O)CBr)=O
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1 liter of ethyl acetate and twice with a 0.5 liter of ethyl acetate each time
WASH
Type
WASH
Details
The organic phases are washed three times with a 0.5 liter of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 0.5 liter of brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Column chromatography (SiO2, hexane/ethyl acetate [1:1]) and crystallization from diethyl ether/hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(=CC1C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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